molecular formula C7H4BrF2IO B13992391 1-Bromo-2-(difluoromethoxy)-4-iodobenzene

1-Bromo-2-(difluoromethoxy)-4-iodobenzene

Cat. No.: B13992391
M. Wt: 348.91 g/mol
InChI Key: XKDFZMGVAFHZNL-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethoxy)-4-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. It is characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to a benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Bromo-2-(difluoromethoxy)-4-iodobenzene typically involves halogenation and methoxylation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 1-bromo-2-(difluoromethoxy)benzene undergoes iodination. The reaction conditions often include the use of iodine and a suitable catalyst under controlled temperature and pressure to achieve the desired product .

Industrial production methods may involve large-scale halogenation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in the synthesis of such halogenated aromatic compounds .

Chemical Reactions Analysis

1-Bromo-2-(difluoromethoxy)-4-iodobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

1-Bromo-2-(difluoromethoxy)-4-iodobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-2-(difluoromethoxy)-4-iodobenzene exerts its effects is primarily through its reactivity with other chemical species. The presence of halogen atoms and the difluoromethoxy group influences its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

1-Bromo-2-(difluoromethoxy)-4-iodobenzene can be compared with other halogenated benzenes, such as:

    1-Bromo-2-(difluoromethoxy)benzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    1-Bromo-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of difluoromethoxy, which can alter its reactivity and the types of reactions it undergoes.

    1-Bromo-2-(difluoromethoxy)-4-fluorobenzene:

The uniqueness of this compound lies in its combination of bromine, iodine, and difluoromethoxy groups, which confer distinct reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C7H4BrF2IO

Molecular Weight

348.91 g/mol

IUPAC Name

1-bromo-2-(difluoromethoxy)-4-iodobenzene

InChI

InChI=1S/C7H4BrF2IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H

InChI Key

XKDFZMGVAFHZNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)OC(F)F)Br

Origin of Product

United States

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